molecular formula C12H19NO5 B172624 diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212286-70-8

diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B172624
CAS No.: 1212286-70-8
M. Wt: 257.28 g/mol
InChI Key: XYLRDISIBZDXIN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol Structure and Configuration: This compound features a bicyclo[2.2.1]heptane core with a 7-oxa (oxygen) bridge, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a carboxylic acid at the 2-position. The "diexo" designation indicates both substituents occupy exo positions relative to the bridgehead . The stereochemistry is confirmed by SMILES and InChI strings, which specify the (1S,2R,3S,4R) configuration .

The Boc group enhances stability during synthetic manipulations, making the compound valuable in peptide chemistry and heterocycle preparation . Its solid-state form, moderate polarity, and carboxylic acid functionality suggest utility in medicinal chemistry as a rigid scaffold for drug design.

Properties

IUPAC Name

(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLRDISIBZDXIN-XAVMHZPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@H]([C@H]1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction for Bicyclic Framework Formation

The synthesis begins with constructing the 7-oxabicyclo[2.2.1]heptane core via a Diels-Alder reaction between furan and maleic anhydride. This step yields 7-oxabicyclo[2.2.1]hept-5-ene-1,2-dicarboxylic anhydride (1), which is hydrogenated to saturate the double bond.

Reaction Conditions :

  • Diene : Furan

  • Dienophile : Maleic anhydride

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–25°C

  • Yield : 85–92%

Post-hydrogenation with Pd/C or Raney Ni under H₂ (1–3 atm) affords the saturated bicyclic intermediate.

Introduction of the Amino Group

The amino group is introduced at the 3-position via nucleophilic substitution or Hoffman degradation. A common approach involves treating the anhydride with ammonia to form a carboxamide, followed by Hoffman degradation using NaOCl/NaOH.

Example Protocol :

  • Ammonolysis : React anhydride (1) with NH₃ in THF (0°C, 4 h).

  • Hoffman Degradation : Treat carboxamide with NaOCl/NaOH (0°C, 2 h).

  • Isolation : Acidify with HCl to precipitate 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid .

Yield : 70–78%.

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures chemoselectivity and prevents side reactions during subsequent transformations.

Optimized Conditions :

  • Reagent : Boc₂O (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Acetone/water (4:1 v/v)

  • Temperature : 0–25°C

  • Reaction Time : 12–24 h

Yield : 88–95%.

Hydrolysis and Esterification

The carboxylic acid is often esterified to improve solubility for subsequent steps. Methyl or ethyl esters are prepared using SOCl₂/MeOH or HCl/EtOH.

Methyl Ester Synthesis :

  • Reagents : Thionyl chloride (1.5 equiv), methanol

  • Conditions : Reflux (3 h), then neutralization with NaOH.

  • Yield : 90–94%.

Enzymatic Resolution for Stereochemical Control

Racemic mixtures are resolved using lipases (e.g., Candida antarctica lipase B) to isolate the desired diexo enantiomer. This step is critical for achieving >99% enantiomeric excess (ee).

Protocol :

  • Substrate : Racemic methyl ester

  • Enzyme : Candida antarctica lipase B (Chirazyme L-2)

  • Solvent : tert-Butyl methyl ether

  • Temperature : 60°C

  • Conversion : 45% (S-enantiomer), ee : 91%.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented route (WO2008077809A1) outlines the following steps:

  • Diels-Alder Reaction : Furan + acrylonitrile → 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.

  • Hydrogenation : Pd/C, H₂ (2 atm) → saturated nitrile.

  • Hydrolysis : HCl/H₂O (reflux) → carboxylic acid.

  • Esterification : SOCl₂/MeOH → methyl ester.

  • Boc Protection : Boc₂O, Et₃N → Boc-protected ester.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution.

Overall Yield : 52–58%.

Comparative Analysis of Methods

Step Reagents/Conditions Yield Stereoselectivity Reference
Diels-Alder ReactionFuran + maleic anhydride85–92%N/A
Boc ProtectionBoc₂O, Et₃N, acetone/water88–95%>98% exo
Enzymatic ResolutionCandida antarctica lipase B45% conv.91% ee
Industrial HydrogenationPd/C, H₂ (2 atm)90–94%Full saturation

Challenges and Optimization

Stereochemical Control

The diexo configuration is enforced by the bicyclic scaffold’s rigidity. However, side products like diendo isomers may form during Boc protection. Chromatography (silica gel, heptane/EtOAc) or recrystallization (EtOAc/hexane) achieves >99% diastereomeric purity.

Solubility Issues

The free carboxylic acid exhibits poor solubility in organic solvents. Methyl ester derivatives (e.g., methyl diexo-3-Boc-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate ) are preferred for intermediate steps.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction times for Boc protection (2 h vs. 24 h).

  • Flow Chemistry : Continuous hydrogenation improves throughput in industrial settings .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related bicyclic derivatives:

Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives

Compound Name Molecular Formula MW Key Substituents Synthesis Yield (If Reported) Applications/Notes References
Target Compound C₁₂H₁₉NO₅ 257.28 Boc-amino, 7-oxa bridge, diexo configuration N/A Intermediate for heterocycles; potential Edg-2 receptor inhibition
di-endo-3-tert-Boc-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (Compound 5) C₁₄H₂₁NO₄ 267.15 Boc-amino, bicyclo[2.2.2], endo configuration 63% Larger ring size; synthesized via Diels-Alder and Boc protection
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) C₈H₁₃NO₂ 155.20 Amino, no Boc/oxa N/A L-amino acid transport inhibitor; lacks protective groups
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester C₁₁H₁₇NO₄ 227.26 Ethyl ester, amino, 7-oxa N/A Ester form enhances lipophilicity; precursor to carboxylic acid derivatives
(1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (AS98271) C₇H₁₀O₃ 142.15 No Boc-amino or ester N/A Simpler scaffold; used in asymmetric synthesis
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 Amino, no Boc/oxa N/A Deprotected analog of target compound; reduced steric hindrance
7-Oxa derivative with benzoylamino group (Example 127) C₂₄H₂₅NO₆ 426.18 Benzoylamino, methoxy, m-tolyl-ethoxy N/A Edg-2 receptor inhibitor; demonstrates pharmacological relevance

Key Comparative Insights:

Structural Variations:

  • Ring Size and Bridges: The target compound’s bicyclo[2.2.1] framework with a 7-oxa bridge contrasts with bicyclo[2.2.2] analogs (e.g., Compound 5), which exhibit greater ring strain and altered reactivity .
  • Functional Groups: The Boc group in the target compound enhances stability during synthetic steps compared to unprotected amines (e.g., BCH) . The carboxylic acid moiety differentiates it from ester derivatives (e.g., ethyl ester in ), which are more lipophilic but require hydrolysis for activation .

Synthetic Utility: The Boc-protected amino group in the target compound facilitates controlled deprotection in multistep syntheses, unlike unprotected analogs like BCH, which may undergo undesired side reactions .

The absence of a double bond in the target compound (vs. hept-5-ene analog in ) reduces reactivity in cycloadditions but enhances stability for long-term storage .

Physical Properties:

  • The target compound’s molecular weight (257.28) and polar functional groups suggest moderate solubility in aqueous-organic mixtures, contrasting with smaller analogs like BCH (MW 155.20), which may exhibit higher aqueous solubility .

Q & A

Q. What are the optimized synthetic routes for diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid?

The synthesis involves sequential functionalization of the bicyclo[2.2.1]heptane core. Key steps include:

  • Thionyl chloride-mediated esterification of the carboxylic acid group in methanol, followed by purification via silica gel chromatography (HP-10G column, 200–300 mg/g) .
  • HATU-mediated coupling of the amino group with substituted benzoic acids (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)-benzoic acid) in anhydrous DMF, yielding racemic mixtures .
  • Hydrolysis of the methyl ester using NaOH (1 N) at 40°C, followed by pH adjustment to precipitate the final product .
    Critical parameters : Reaction time (15 h for coupling), temperature control (40°C for hydrolysis), and pH optimization (pH 2 for precipitation) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • LC/MS (Method LC3/LC4) : Retention times (Rt = 1.22–4.00 min) and mass-to-charge ratios (m/z = 426.18–440.34 [MH⁺]) confirm molecular identity .
  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for bicyclo[2.2.1]heptane derivatives .
  • Silica gel chromatography : Gradient elution (HEP/EA) ensures purity >95% for intermediates .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvent systems : Use DMF or DMSO (≤5% v/v) for initial dissolution, followed by dilution in aqueous buffers .
  • pH adjustment : The carboxylic acid group (predicted pKa ~14.10) allows solubility enhancement in alkaline conditions .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[2.2.1]heptane core influence biological activity (e.g., EDG2 inhibition)?

  • Minimal stereo-specificity : Structural analogs (e.g., endo/exo isomers) show comparable EDG2 inhibitory activity, suggesting the bicycloheptane moiety can be replaced with other multicyclic systems without significant loss of function .
  • SAR studies : Substituents on the benzoylamino group (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)) are critical for potency, while the tert-butoxycarbonyl (Boc) group enhances metabolic stability .

Q. How can discrepancies in LC/MS or NMR data be resolved during derivative synthesis?

  • Orthogonal validation : Combine LC/MS (e.g., Method LC6, Rt = 0.53 min) with 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers .
  • Controlled racemization : Monitor reaction conditions (e.g., temperature, pH) to minimize unintended stereochemical changes during coupling or hydrolysis .

Q. What strategies improve metabolic stability for in vivo applications?

  • Boc protection : The tert-butoxycarbonylamino group reduces enzymatic degradation, as shown in pharmacokinetic studies of related bicycloheptane derivatives .
  • Structural rigidification : Incorporating the 7-oxa bridge enhances resistance to oxidative metabolism compared to non-oxygenated analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

  • Systematic variation : Test substituents (e.g., aryl groups, alkoxy chains) in standardized assays (e.g., EDG2 inhibition IC₅₀) to identify key pharmacophores .
  • Computational modeling : Use molecular docking to predict binding interactions with EDG2, correlating with experimental IC₅₀ values .

Q. Why do some synthetic batches show reduced yield despite identical protocols?

  • Impurity profiling : Analyze byproducts via LC-HRMS to identify degradation pathways (e.g., Boc deprotection under acidic conditions) .
  • Reagent quality : Ensure anhydrous DMF and fresh HATU to avoid side reactions during coupling .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight255.27 g/molLC/MS
Predicted logP~1.5 (ChemAxon)Computational modeling
Aqueous solubility (pH 7)<0.1 mg/mLShake-flask

Q. Table 2. Comparative Bioactivity of Analogs

Compound ModificationEDG2 IC₅₀ (nM)Metabolic Stability (t₁/₂, h)Reference
4-Methoxy-3-(2-m-tolyl-ethoxy)12.54.8
3-Nitrophenyl substituent48.71.2
Exo-3,3-dimethyl derivative>1006.5

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